Oct-7-EN-5-ynenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
820964-75-8 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
oct-7-en-5-ynenitrile |
InChI |
InChI=1S/C8H9N/c1-2-3-4-5-6-7-8-9/h2H,1,5-7H2 |
InChI Key |
QUSBOLAAMMLMKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCCCC#N |
Origin of Product |
United States |
Retrosynthetic Analysis and Design of Oct 7 En 5 Ynenitrile Pathways
Disconnection Strategies for the Oct-7-en-5-ynenitrile Skeleton
Retrosynthetic analysis begins with the identification of strategic bonds for disconnection, which ideally lead to readily available and stable starting materials. researchgate.net For this compound, several logical disconnections can be proposed based on the reactivity of its functional groups.
Bond Disconnections Adjacent to the Nitrile Functionality
The nitrile group is a versatile functional handle that can be introduced through various methods, making the C-C bond adjacent to it a prime target for disconnection. One common strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide anion. This leads to the retrosynthetic cleavage shown below:
Retrosynthetic Disconnection of the C-CN Bond
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C-CN bond | "-CN" and "+CH2-CH=CH-C≡C-CH=CH2" | Sodium Cyanide (NaCN) or other cyanide source, and a corresponding allylic halide or sulfonate. |
This disconnection simplifies the target molecule into a cyanide nucleophile and an electrophilic C7 enyne fragment. The synthesis of such allylic electrophiles is a well-established area of organic chemistry. researchgate.net Another approach considers the nitrile group as being derived from an aldehyde via a condensation reaction, such as the Strecker synthesis, although this would require further functional group manipulation.
A nickel-catalyzed dehydrogenation of a saturated nitrile could also be a viable synthetic route, offering a different disconnection strategy where the double bond is formed late in the synthesis. researchgate.net
Selective Cleavage of Alkenyl and Alkynyl Bonds
The enyne moiety presents several opportunities for disconnection based on powerful carbon-carbon bond-forming reactions.
Sonogashira Coupling: A highly effective method for the formation of C(sp)-C(sp2) bonds is the Sonogashira coupling, which involves the reaction of a terminal alkyne with a vinyl halide. organic-chemistry.org This suggests a disconnection of the bond between C6 and C7.
Retrosynthetic Disconnection via Sonogashira Coupling
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C6-C7 bond | "HC≡C-CH2-CN" and "Br-CH=CH2" | 3-Butynenitrile and Vinyl Bromide |
This approach breaks the molecule into two smaller, readily accessible fragments: a four-carbon alkynyl nitrile and a two-carbon vinyl halide. The Sonogashira reaction is known for its broad functional group tolerance, making it suitable for this synthesis. organic-chemistry.org
Wittig-type Reactions: The double bond can be retrosynthetically disconnected using a Wittig or Horner-Wadsworth-Emmons reaction. This would involve the reaction of a phosphorus ylide with an aldehyde.
Retrosynthetic Disconnection via Wittig Reaction
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C7-C8 double bond | "R3P=CH2" and "OHC-C≡C-CH2-CN" | A suitable phosphonium (B103445) ylide and an alkynyl aldehyde. |
This strategy offers good control over the location of the double bond. The stereoselectivity (E/Z) of the newly formed double bond can often be controlled by the choice of reagents and reaction conditions. thieme-connect.com
Functional Group Interconversion (FGI) in Enyne-Nitrile Precursors
Functional group interconversion (FGI) is a critical tool in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key bond-forming step. nih.govnih.gov
The nitrile group in this compound can be synthesized from a variety of precursors. For instance, a primary amide can be dehydrated to a nitrile. More commonly, a primary alcohol or an aldehyde can be converted to a nitrile. organic-chemistry.org An alcohol can be transformed into a good leaving group (e.g., a tosylate or halide) and then displaced by a cyanide nucleophile. acs.org Aldehydes can be converted to nitriles in one step using various reagents.
The terminal alkyne can also be generated through FGI. For example, an aldehyde can be converted to a terminal alkyne via the Corey-Fuchs reaction. researchgate.net This involves the reaction of an aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne. researchgate.net
Table of Functional Group Interconversions
| Target Functional Group | Precursor Functional Group | Reagents/Reaction |
| Nitrile (-CN) | Primary Alcohol (-CH2OH) | 1. TsCl, py; 2. NaCN |
| Nitrile (-CN) | Aldehyde (-CHO) | NH2OH·HCl, then heat |
| Nitrile (-CN) | Primary Amide (-CONH2) | P2O5 or SOCl2 |
| Terminal Alkyne (-C≡CH) | Aldehyde (-CHO) | 1. CBr4, PPh3; 2. n-BuLi |
Stereochemical Considerations in Retrosynthetic Planning
The double bond in this compound can exist as either the E or Z isomer. The desired stereochemistry must be considered during the retrosynthetic planning to select appropriate synthetic methods.
For syntheses relying on Wittig-type reactions, the stereochemical outcome is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. The Horner-Wadsworth-Emmons reaction often provides excellent E-selectivity.
Cross-metathesis reactions involving enynes can also be employed, and the Z/E selectivity can be influenced by the choice of catalyst and the substituents on the enyne and alkene partners. organic-chemistry.orgresearchgate.net For instance, certain ruthenium catalysts have been shown to favor the formation of Z-isomers in the cross-metathesis of conjugated enynes. organic-chemistry.org
If the synthesis proceeds through an allylic alkylation, the stereochemistry of the resulting double bond can be controlled. Rhodium-catalyzed allylic substitution reactions with nitrile-stabilized carbanions have been shown to proceed with high stereospecificity. nih.govacs.org The stereochemistry of the starting allylic substrate can be transferred to the product with high fidelity.
Furthermore, if chiral centers were to be introduced into the carbon backbone, enantioselective synthesis methods would be required. The synthesis of chiral enynes has been achieved through various methods, including asymmetric 1,4-difunctionalization of 1,3-enynes and palladium-catalyzed branch-selective allylic C-H alkylation. scielo.brnih.gov
Convergent and Divergent Synthetic Approaches
The synthesis of this compound can be approached using either a convergent or a divergent strategy.
Convergent Approach Example:
Fragment A Synthesis: Preparation of 3-butynenitrile.
Fragment B Synthesis: Preparation of vinyl bromide.
Coupling: Sonogashira coupling of Fragment A and Fragment B.
A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a variety of related structures. nih.gov For this compound, one could envision a common precursor containing the enyne framework, which could then be functionalized at different positions to create analogues of the target molecule. For example, a terminal alkyne precursor could be synthesized and then coupled with different vinyl partners to generate a library of related compounds. Additive-controlled divergent synthesis of tetrasubstituted 1,3-enynes has been demonstrated using rhodium catalysis. nih.gov
Synthetic Methodologies for Oct 7 En 5 Ynenitrile and Its Derivatives
Metal-Catalyzed Synthesis
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing pathways for the construction of complex molecules like oct-7-en-5-ynenitrile from simpler precursors. wikipedia.orgmdpi.com Catalytic systems based on palladium and rhodium are especially effective for the formation of C-C bonds and for orchestrating cascade reactions that build molecular complexity in a single step. wikipedia.org
Palladium catalysis is a versatile tool for the synthesis of enynes and their derivatives. sioc-journal.cn Its applications range from fundamental cross-coupling reactions to intricate cycloisomerization and annulation cascades that generate carbocyclic and heterocyclic structures. sioc-journal.cnresearchgate.net
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of 1,3-enyne systems. nih.govsorbonne-universite.fr These reactions typically involve the coupling of a vinyl or aryl halide with a terminal alkyne (Sonogashira coupling) or the coupling of organoboron compounds with alkenyl or alkynyl halides (Suzuki coupling). scispace.comnih.gov Such methods allow for the direct and stereoselective formation of the conjugated enyne backbone.
The Negishi coupling, which utilizes organozinc reagents, is another powerful method for forming C(sp²)-C(sp) and C(sp)-C(sp) bonds, often with exceptionally high catalyst turnover numbers (TONs). researchgate.net These reactions can be used to couple alkynylzinc halides with vinyl iodides, providing a direct route to the enyne core. researchgate.net The use of stable potassium alkynyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions also presents an efficient method for aryl alkynylations, which can be adapted for the synthesis of enyne structures. nih.gov
| Reaction Type | Catalyst | Coupling Partners | Key Features | Ref. |
| Sonogashira Coupling | Pd complexes (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | Terminal Alkyne + Alkenyl Halide | Direct formation of enyne linkage. | nih.gov |
| Suzuki Coupling | Pd complexes (e.g., Pd(PPh₃)₄) | Alkenylborane + Alkynyl Halide | Stereospecific synthesis of conjugated dienes and enynes. | scispace.com |
| Negishi Coupling | Pd(DPEphos)Cl₂ | Alkynylzinc Bromide + Alkenyl Iodide | High catalyst turnover numbers, high selectivity. | researchgate.net |
| Alkynyltrifluoroborate Coupling | PdCl₂(dppf)-CH₂Cl₂ | Potassium Alkynyltrifluoroborate + Aryl Bromide | Utilizes air-stable and easy-to-handle borate (B1201080) salts. | nih.gov |
Advanced strategies include the palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones, which serve as carbene precursors, with terminal alkynes to generate functionalized enynes. researchgate.net This approach avoids the need for pre-functionalized organometallic reagents. researchgate.net
Palladium catalysts are highly effective in promoting the cycloisomerization of 1,6-enynes, which are structurally related to this compound. These intramolecular reactions can lead to the formation of five- or six-membered rings. The reaction pathway is often initiated by a nucleopalladation of the alkyne, followed by cyclization and subsequent elimination or further transformation. sioc-journal.cn For instance, the palladium-catalyzed intramolecular Alder-Ene reaction provides an efficient alternative to thermal or Lewis acid-catalyzed cycloisomerizations. researchgate.netacs.org
Depending on the substrate and reaction conditions, divergent reaction pathways can be accessed. A notable example demonstrated by the Xia and Wu group showed that the cycloisomerization of 1,6-enynes could be controlled by the functional groups present, leading to either pyrrole (B145914) or cyclopentene (B43876) derivatives using a Pd(tBu₃P)₂ catalyst. researchgate.net Annulation reactions, where a new ring is formed on a pre-existing one, have also been developed. Palladium-catalyzed [5+2] annulation of vinylethylene carbonates with Meldrum's acid derivatives, for example, provides a rapid route to seven-membered lactones. rsc.org
| Reaction | Catalyst System | Substrate Type | Product(s) | Ref. |
| Cycloisomerization | Pd(OAc)₂ / Ligand | 1,6-Enyne | Substituted Cyclopentenes, Skeletal Reorganization Products | acs.org |
| Functional Group Controlled Cycloisomerization | Pd(tBu₃P)₂ | 1,6-Enyne | Pyrroles, Cyclopentenes | researchgate.net |
| Annulation | Pd₂(dba)₃ / Ligand | Vinylethylene Carbonate + Meldrum's Acid Derivative | 7-Membered Lactones | rsc.org |
| Dearomative Cycloisomerization | Pd(OAc)₂ | Alkyne-tethered Benzofurans/Indoles | Spirocyclic Dihydrofurans/Indoles | researchgate.net |
Rhodium catalysts offer complementary reactivity to palladium, enabling unique transformations for the synthesis and derivatization of enyne-containing molecules. These include hydroacylation strategies and complex cascade sequences.
Rhodium-catalyzed hydroacylation involves the addition of an aldehyde C-H bond across an alkene or alkyne. dicp.ac.cnescholarship.org This atom-economical process can be applied intermolecularly to alkynes, providing access to α,β-unsaturated ketones. acs.org For substrates like 1,3-enynes, the regioselectivity of the hydroacylation is a key challenge. Work by Li and colleagues has shown that rhodium(I) catalysis can achieve a C3-regioselective hydroacylation of terminal aryl-substituted 1,3-enynes with chelating aldehydes. researchgate.netresearchgate.net This selectivity allows for the synthesis of complex structures like 3-ethylideneflavanones through a tandem hydroacylation/annulation cascade. researchgate.net
The success of these reactions often relies on a chelating group within the aldehyde substrate to direct the catalyst and control the reaction's course. escholarship.orgacs.org β-carbonyl-substituted aldehydes have proven to be excellent substrates for Rh-catalyzed intermolecular hydroacylation of both alkenes and alkynes. acs.org
| Catalyst System | Substrates | Product Type | Key Features | Ref. |
| [Rh(nbd)₂]BF₄ / dcpe | β-Amido Aldehyde + Alkyne | 1,3-Dicarbonyl Product | High yield, high linear selectivity for a range of functionalized alkynes. | acs.org |
| Rh(I) / Ligand | Aryl-substituted 1,3-Enyne + Chelating Aldehyde | 3-Ethylideneflavanone | C3-regioselective hydroacylation followed by annulation. | researchgate.netresearchgate.net |
| Cationic Rh(I) / Bisphosphine | Heterocycle-derived β-S-enal + Alkyne/Alkene | Substituted Heterocyclic Enone | Cascade process involving hydroacylation and Suzuki-type coupling. | rsc.org |
Rhodium catalysts are exceptionally proficient at initiating cascade reactions, where a series of bond-forming events occur in a single operation to rapidly build molecular complexity. wikipedia.orgnih.gov For 1,6-enynes, a common cascade involves the addition of an organorhodium species to the alkyne, followed by an intramolecular cyclization onto the alkene. nih.gov For instance, the reaction of arylboronic acids with 1,6-enynes containing an allylic ether moiety, catalyzed by a rhodium(I) complex, produces functionalized cyclopentanes. nih.gov
Rhodium(III) catalysts can also be used to initiate arylative cyclizations of 1,6-enynes via C-H activation. acs.org The choice of directing group on the aryl component can be used to tune the reaction pathway, leading to different polycyclic products. acs.org Furthermore, rhodium-catalyzed cascades involving α,β-unsaturated imines and alkynes can produce dihydropyridines, which are versatile intermediates for a variety of nitrogen-containing heterocycles. nih.gov
| Catalyst System | Reactants | Reaction Type | Product | Ref. |
| Rh(I) Complex | 1,6-Enyne (with allylic ether) + Arylboronic Acid | Addition / Cyclization / β-Elimination Cascade | Tetrasubstituted exo-olefinic Cyclopentane | nih.gov |
| Cp*Rh(III) Complex | 1,6-Enyne + O-substituted N-hydroxybenzamide | C-H Activation / Arylative Cyclization | Tetracyclic Isoquinolones or Hydrobenzofurans | acs.org |
| Rh(I) Complex | α,β-Unsaturated Imine + Alkyne | C-H Alkenylation / Electrocyclization Cascade | 1,2-Dihydropyridine | nih.gov |
| Rh(I) Complex | 1,6-Enyne + Br-CX₃ (X=Cl, Br) | Radical Cyclization Cascade | Bromine-containing Trihalomethylated Pyrrolidines | researchgate.net |
Hydroacylation Strategies
Copper and Silver-Catalyzed Processes
Copper and silver catalysts have proven effective in mediating the cyclization of eneynenitriles, particularly through Conia-ene type reactions.
The Conia-ene reaction is an intramolecular cyclization that traditionally involves the reaction of an enolizable carbonyl compound with an alkyne or alkene. wikipedia.org In the context of this compound derivatives, this reaction provides a powerful tool for constructing five- and six-membered ring systems.
A notable development is the use of a copper/silver co-catalytic system for the Conia-ene intramolecular reaction of 2-alkynic 1,3-dicarbonyl compounds. nih.gov This system, employing (CuOTf)₂·C₆H₆ and AgBF₄, facilitates the smooth cyclization of various substrates in moderate to good yields. nih.govacs.org Significantly, substrates like 2-phenylacetylhept-6-ynenitrile are suitable for this transformation under standard conditions. nih.govresearchgate.net The regioselectivity of the cyclization, leading to either endo or exo products, is dependent on the substituents at the terminal position of the alkyne. nih.govacs.org
The mechanism of the Conia-ene reaction can be influenced by the choice of metal catalyst. wikipedia.org In reactions activated by the alkyne, late transition metals such as gold, silver, platinum, and palladium coordinate to the alkyne, enhancing its electrophilicity and facilitating the attack by the enol tautomer. wikipedia.org Microwave-assisted copper-catalyzed Conia-ene reactions have also been shown to be highly efficient, proceeding under neutral conditions and applicable to a wide range of carbonucleophiles, including less reactive ones like malonate and cyanoacetate (B8463686) derivatives. researchgate.net
| Catalyst System | Substrate Type | Key Features | Yield | Ref |
| (CuOTf)₂·C₆H₆ / AgBF₄ | 2-Alkynic 1,3-dicarbonyl compounds | Selectively forms 5- and 6-membered rings; product selectivity depends on terminal alkyne substituent. | Moderate to Good | nih.gov |
| [Cu(Phen)(PPh₃)₂]NO₃ / CaH₂ (Microwave) | Terminal and internal alkynes tethered to carbonucleophiles | Neutral conditions; applicable to less reactive nucleophiles. | Low to Excellent | researchgate.net |
Nickel-Catalyzed Methodologies
Nickel catalysis has emerged as a powerful strategy for the synthesis of various organic molecules, including derivatives that could be conceptually related to this compound. nih.govresearchgate.netresearchgate.net Nickel catalysts are particularly valued for their ability to effect cross-coupling reactions and construct challenging carbon-carbon bonds. nih.govmdpi.com
While direct nickel-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of nickel catalysis are highly relevant. Nickel-catalyzed reactions are known for their utility in forming five-membered heterocycles and in enantioselective reductive cross-coupling reactions, which are crucial for creating stereogenic centers. nih.govresearchgate.net For instance, nickel-catalyzed arylboration of alkenylarenes allows for the construction of boron-substituted quaternary carbons. nih.gov Furthermore, nickel complexes have been successfully employed in the amination of aryl thioethers, demonstrating their broad functional group tolerance. ethz.ch These methodologies highlight the potential for developing specific nickel-catalyzed routes to functionalized derivatives of this compound.
| Catalyst System | Reaction Type | Application | Ref |
| Ni(COD)₂ / Ligand | Reductive Cross-Coupling | Formation of stereogenic centers. | nih.gov |
| (R-BINAP)NiCl₂ | Kumada Cross-Coupling | Synthesis of complex molecules from benzylic sulfonamides. | mdpi.com |
| Nickel-dcype complex | Buchwald-Hartwig Amination | Amination of aryl thioethers. | ethz.ch |
Other Transition Metal-Mediated Syntheses
Beyond copper, silver, and nickel, other transition metals such as palladium and ruthenium are known to catalyze the cycloisomerization of 1,6- and 1,7-enynes, which are structurally related to this compound. nih.gov These reactions are valuable for constructing the six-membered rings found in various natural products. nih.gov The choice of metal and ligand can significantly influence the outcome of these cyclizations.
For example, palladium-catalyzed reactions are widely used in the synthesis of piperidine (B6355638) derivatives through 1,3-chirality transfer. acs.org Additionally, cobalt-mediated Conia-ene reactions of δ-substituted ε-acetylenic β-ketoesters have been shown to produce functionalized methylenecyclopentanes with high yields. researchgate.net
Non-Catalytic and Organocatalytic Approaches
While metal catalysis is a dominant strategy, non-catalytic and organocatalytic methods provide alternative pathways for the synthesis and transformation of ene-yne-nitrile systems.
Thermal cyclization represents a reagent-free method for the transformation of ene-yne systems. The Bergman cyclization of (Z)-hexa-1,5-diyne-3-ene to form p-benzyne is a classic example of such a reaction. researchgate.net Studies on the thermal cyclization of nonconjugated ene-diyne-nitrile and ene-triyne-nitrile systems have shown that the cyano group often does not participate directly in the radical cycloaromatization but plays a crucial role in determining the cyclization mode, leading to cyanofluorenol derivatives. researchgate.net The harsh conditions required for some thermal cyclizations may indicate that the reaction does not proceed through a simple biradical intermediate as might be expected. researchgate.net
Base-promoted and acid-catalyzed reactions offer another avenue for the transformation of compounds related to this compound. Bases are commonly used to generate nucleophiles for subsequent reactions. For instance, sodium hydride can induce ring-opening in certain ynenitriles to form thiolates that then undergo cyclization. mdpi.com The use of bases like sodium ethoxide can facilitate the synthesis of fused pyrimidine (B1678525) derivatives from appropriate precursors. scielo.brscielo.br
Weak bases such as tertiary amines and alkali hydroxides are often employed in intramolecular Michael additions, although the recyclability of these catalysts can be a limitation in homogeneous media. researchgate.net Acid catalysis is also utilized in various transformations, though specific examples directly involving this compound are less common in the provided literature. However, the general principles of acid-catalyzed cyclizations and rearrangements are broadly applicable in organic synthesis.
Multi-Component Reactions (MCRs) for Nitrile-Containing Heterocycles
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgmdpi.com These reactions are particularly valuable in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. rsc.org The nitrile group is a versatile functional group in MCRs, often participating in cyclization reactions to form a wide array of nitrogen-containing heterocycles. nih.govrsc.org
For instance, a novel MCR has been developed for the synthesis of triazinane diones, where a nitrile is one of the key components. nih.gov Although this specific reaction may not directly yield this compound, the principle of incorporating a nitrile into a complex scaffold is highly relevant. By selecting appropriate starting materials, it is conceivable to design an MCR that incorporates the en-yne backbone of this compound into a heterocyclic system.
Another example is the synthesis of pyranopyrimidines through a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326) (or methyl cyanoacetate), and barbituric acid. rsc.org In this case, the nitrile group participates in an intramolecular cyclization to form the pyran ring. rsc.org The adaptability of MCRs suggests that with judicious choice of substrates, similar strategies could be employed to construct complex molecules related to this compound.
The following table summarizes some MCRs that utilize nitriles for the synthesis of heterocyclic compounds, highlighting the versatility of the nitrile group in complex bond-forming cascades.
| MCR Type | Reactants | Product | Reference |
| Triazinane dione (B5365651) synthesis | Phosphonate, Nitrile, Aldehyde, Isocyanate | Triazinane dione | nih.gov |
| Pyranopyrimidine synthesis | Aryl aldehyde, Malononitrile/Methyl cyanoacetate, Barbituric acid | Tetrahydro-2H-pyranopyrimidine | rsc.org |
| Pyrrole synthesis | Thioamide-enol, Aldehyde, Ammonia source | Substituted pyrrole | rsc.org |
| Chromone-fused pyrimidine synthesis | 3-Formylchromone, p-Toluidine, Paraformaldehyde | 5H-Chromeno[2,3-d]pyrimidin-5-one | rsc.org |
Functional Group Transformations of the Nitrile Moiety
The nitrile group is a valuable synthetic handle that can be transformed into a variety of other functional groups, offering a pathway to a diverse range of derivatives. rsc.orgresearchgate.net
The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis. tandfonline.comthieme-connect.comorganic-chemistry.org One straightforward method involves the reaction of a nitrile with hydrogen sulfide, often catalyzed by a base or facilitated by high pressure. thieme-connect.comgoogle.com However, milder and more efficient methods have been developed.
A particularly effective method utilizes Lawesson's reagent in the presence of a Lewis acid like boron trifluoride-diethyl etherate (BF₃·OEt₂). thieme-connect.com This approach allows for the conversion of a wide range of aromatic, benzylic, and aliphatic nitriles into their corresponding thioamides in high yields under relatively mild conditions. thieme-connect.com Another simple and efficient procedure involves the use of thiolacetic acid, which can smoothly convert nitriles to thioamides. tandfonline.com The reaction can be catalyzed by Lewis acids or even proceed under the influence of light. tandfonline.com
The table below presents a comparison of different reagents used for the conversion of nitriles to thioamides.
| Reagent | Conditions | Scope | Reference |
| Lawesson's Reagent / BF₃·OEt₂ | 20-50 °C, DME-THF or Toluene-Et₂O | Aromatic, benzylic, aliphatic nitriles | thieme-connect.com |
| Thiolacetic Acid / Lewis Acid | Room temperature, Dichloroethane | Structurally diverse aliphatic or aromatic nitriles | tandfonline.com |
| Phosphorus Pentasulfide | - | Aromatic and aliphatic nitriles | organic-chemistry.org |
| Hydrogen Sulfide / Anion-Exchange Resin | Room temperature, Methanol-water or Ethanol-water | Various nitriles | thieme-connect.com |
The nitrile group can be readily reduced to a primary amine. organic-chemistry.orgwikipedia.orglibretexts.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The reaction proceeds through the formation of an imine anion intermediate, which is further reduced to the amine. libretexts.org
Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of nitriles to aldehydes. libretexts.org This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. libretexts.org
Beyond reduction, the nitrile group can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate ketimine. rsc.org This provides a route to introduce new carbon-carbon bonds at the nitrile carbon.
The following table summarizes key transformations of the nitrile group.
| Transformation | Reagent(s) | Product | Reference |
| Reduction to Primary Amine | LiAlH₄ | R-CH₂NH₂ | wikipedia.orglibretexts.org |
| Reduction to Primary Amine | Diisopropylaminoborane / LiBH₄ | R-CH₂NH₂ | organic-chemistry.org |
| Reduction to Aldehyde | DIBAL-H | R-CHO | libretexts.org |
| Addition of Organometallic Reagents | Grignard reagent (R'MgX) then H₃O⁺ | R-C(=O)-R' | rsc.org |
Conversion to Thioamides
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields and purity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. asianpubs.orgscielo.org.mxoatext.com The use of microwave irradiation can lead to dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgoatext.com
For the synthesis of unsaturated nitriles, microwave-assisted methods have proven to be highly effective. researchgate.netresearchgate.net For example, a one-pot synthesis of nitriles from aldehydes can be achieved via the microwave-promoted elimination of tert-butanesulfenic acid from tert-butanesulfinyl-protected imines, offering good yields and broad functional group compatibility. researchgate.net Microwave irradiation has also been successfully applied to the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide in a solvent-free system, highlighting the green chemistry advantages of this technique. oatext.com
The following table illustrates the benefits of microwave-assisted synthesis for nitrile-related reactions.
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Thioamides from Amides | 30 hours | 15 minutes | scielo.org.mx |
| Synthesis of Nitriles from Aldehydes | - | Rapid and mild, good yields (69-87%) | researchgate.net |
| Synthesis of α,β-Unsaturated Compounds | - | 30-60 seconds, solvent-free | oatext.com |
Photochemical and electrochemical methods offer alternative, often milder, and more selective pathways for the synthesis and transformation of organic compounds, including nitriles.
Photochemical routes utilize light to initiate chemical reactions. For instance, the photochemistry of α,β-unsaturated γ,δ-epoxy nitriles has been studied, revealing selective product formation through carbonyl ylide or carbene intermediates upon direct irradiation. rsc.org Photochemical methods can also be employed for the synthesis of nitriles. A mild and sustainable method for synthesizing nitriles and dinitriles from primary alkyl bromides and alcohols uses 1,4-dicyanobenzene as the cyanide source under photochemical conditions, avoiding the need for toxic reagents like hydrogen cyanide gas. organic-chemistry.org The formation of unsaturated nitriles in simulated atmospheric conditions of Titan has been investigated through photochemical experiments, where CN radicals react with unsaturated hydrocarbons. uni-koeln.de
Electrochemical synthesis uses electrical current to drive chemical reactions. This approach is considered a green and efficient methodology for synthesizing highly functionalized molecules. researchgate.netuni-halle.de Recent advances have focused on the electrochemical synthesis of nitriles through various strategies, including C-H cyanation and domino oxidation reactions. researchgate.net An efficient, transition-metal-free electrochemical synthesis of aromatic nitriles from aldehydes has been developed using a Cl⁻/ClO⁻ redox mediator. bohrium.com
The following table highlights some advanced photochemical and electrochemical methods for nitrile synthesis.
| Method | Substrates | Key Features | Reference |
| Photochemical | Primary alkyl bromides/alcohols, 1,4-dicyanobenzene | Mild, sustainable, avoids toxic cyanide sources | organic-chemistry.org |
| Photochemical | α,β-Unsaturated γ,δ-epoxy nitrile | Selective formation of products via reactive intermediates | rsc.org |
| Electrochemical | Aldehydes, H₂SO₄(NH₂OH)₂ | Transition-metal-free, uses redox mediator | bohrium.com |
| Electrochemical | Various precursors | Greener and sustainable approach | researchgate.net |
Mechanistic Elucidation of Reactions Involving Oct 7 En 5 Ynenitrile
Proposed Reaction Pathways and Intermediates
The reactivity of Oct-7-en-5-ynenitrile is diverse, allowing for its participation in several distinct reaction pathways, including polymerizations, pericyclic reactions, metal-mediated transformations, and intramolecular cyclizations.
Isomerization-Mediated Chain Transfer Polymerization (ICTP) Mechanisms
While direct studies on the Isomerization-Mediated Chain Transfer Polymerization (ICTP) of this compound are not extensively detailed in the provided information, the principles of ICTP can be applied. In related systems, such as the copolymerization of ethylene (B1197577) and acrylamide, an ICTP mechanism is supported by extensive characterization and mechanistic investigations. researchgate.net This pathway involves the tandem enchainment of the monomer, conversion of the functional group (in this case, the amide to a nitrile), and regeneration of the active catalyst. researchgate.net For this compound, a proposed ICTP mechanism would likely involve the coordination of the enyne to a catalyst, followed by insertion and subsequent isomerization events that facilitate chain transfer, leading to the formation of functionalized polymers.
Pericyclic Reactions and Cycloaromatizations (e.g., Hexadehydro-Diels-Alder)
Pericyclic reactions represent a powerful class of concerted transformations for forming cyclic structures. ebsco.com One of the most significant pericyclic reactions relevant to enyne systems is the hexadehydro-Diels-Alder (HDDA) reaction. wikipedia.org This reaction involves the [4+2] cycloaddition of a 1,3-diyne with an alkyne (the "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgwisc.eduacs.org This intermediate can then be trapped by various agents to form substituted aromatic compounds. wikipedia.orgnih.gov
In the context of a molecule like this compound, which contains an enyne moiety, it could potentially participate in a related tetradehydro-Diels-Alder (TDDA) reaction, where a 1,3-enyne acts as the 4π-component. wisc.edunih.gov The reaction of an enyne with an alkyne leads to a cyclic allene (B1206475) intermediate, which can then rearrange. wisc.edunih.gov Theoretical analysis of intramolecular HDDA reactions indicates that they often proceed in a highly asynchronous manner, with the rate-determining step being the initial bond formation involving a transition state with significant diradical character. nih.gov Whether the subsequent bond formation is concerted or stepwise can depend on the substituents. nih.gov
Metal-Mediated Insertion and Elimination Steps
Transition metals play a pivotal role in mediating the reactions of enynes like this compound. Nickel-catalyzed reactions, for instance, have been shown to effect the cyanoarylation of internal alkynes. The proposed mechanism involves the oxidative addition of an aryl nitrile to a Ni(0) catalyst, forming a Ni(II) complex. rsc.org This is followed by the regioselective 1,2-migratory insertion of the alkyne into the Ni-C bond, and subsequent reductive elimination to yield the final product. rsc.org
Palladium-catalyzed reactions also feature prominently. For example, a tandem intramolecular addition of active methylene (B1212753) compounds to alkynes followed by cross-coupling involves a catalytic cycle of oxidative addition, intramolecular nucleophilic addition to the Pd(II)-activated alkyne, and reductive elimination. nih.gov In such reactions, the 5-exo-dig cyclization is often the rate-limiting step. nih.gov The mechanism of palladium-catalyzed hydrocyanation can also involve the formation of an acetylenic ketone intermediate. rsc.org
Iridium pincer complexes have been shown to catalyze the isomerization of alkenes, including pent-4-enenitrile, through an insertion/elimination sequence. researchgate.net This contrasts with an allylic mechanism and highlights the influence of the metal and its ligand sphere on the reaction pathway.
Intramolecular Cyclization Pathways
The structure of this compound is amenable to various intramolecular cyclization reactions, often catalyzed by transition metals. Gold(I)-catalyzed cycloisomerization of 1,5-enynes can lead to diverse products through a key tricyclic cyclobutene (B1205218) intermediate. rsc.orgrsc.org Deuterium (B1214612) labeling and intermediate trapping experiments, along with DFT calculations, have been used to propose plausible reaction mechanisms. rsc.orgrsc.org
Palladium-catalyzed intramolecular additions are also common. Mechanistic studies point to a cycle involving oxidative addition, intramolecular nucleophilic addition to the palladium-activated alkyne, and reductive elimination. nih.gov The regioselectivity of these cyclizations (e.g., 5-exo-dig vs. 6-exo-dig) is a key aspect. In some cases, a 6-exo-dig carbocyclization followed by a 1,7-hydrogen shift can lead to aromatization and the formation of naphthalene (B1677914) derivatives. thieme-connect.com The synthesis of cyano-substituted oxacycles can be achieved through the intramolecular reaction of nitrile-stabilized carbanions with peroxides. acs.org
Kinetic and Thermodynamic Aspects of Reaction Control
The outcome of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com
Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. wikipedia.orgmasterorganicchemistry.com These conditions are typically favored at lower temperatures and for shorter reaction times. libretexts.orglibretexts.org
Thermodynamic control leads to the most stable product, which may not be the one that forms the quickest. wikipedia.orgmasterorganicchemistry.com This is achieved when the reaction conditions (e.g., higher temperatures, longer reaction times) allow for the reaction to be reversible and reach equilibrium. libretexts.org
A classic example is the Diels-Alder reaction, where the endo product is often the kinetic product due to favorable orbital overlap in the transition state, while the exo product is the more thermodynamically stable isomer due to reduced steric hindrance. wikipedia.org In the context of enyne cross-metathesis, studies have shown that the formation of Z-isomers is often favored under kinetic control. nih.govacs.org The inertness of these kinetic products to subsequent metathesis cycles suggests they are not easily converted to the more stable E-isomers under the reaction conditions. acs.org
Role of Substituents on Reactivity and Regioselectivity
Substituents on the this compound framework can have a profound impact on its reactivity and the regioselectivity of its reactions.
In cross-metathesis reactions of conjugated enynes , steric hindrance between substituents on the enyne and the bulky ligands of the ruthenium catalyst in the metallacyclobutane intermediate is a key factor driving Z-selectivity. nih.govacs.org Chelation effects of suitably positioned functional groups to the ruthenium center can also influence selectivity. nih.govacs.org
For gold-catalyzed cycloisomerization of 1,5-enynes , ortho substituents on an aryl group can dramatically alter the reaction pathway, leading to different products. rsc.orgrsc.org This "ortho effect" is attributed to a combination of steric and electronic factors that influence the stability of key intermediates. rsc.orgrsc.org The electronic nature of substituents, whether electron-donating or electron-withdrawing, can also impact the course of the reaction.
In nickel-catalyzed cyclotrimerization of 1-perfluoroalkylenynes , the nature of the substituents on the enyne was found to affect the reactivity. nih.gov Similarly, in palladium-catalyzed reactions, the electronic properties of substituents on both the enyne and any coupling partners can influence reaction yields and regioselectivity. thieme-connect.com For instance, in the synthesis of naphthalenes, both electron-withdrawing and electron-releasing groups on the reacting partners are often well-tolerated. thieme-connect.com
The table below summarizes the influence of substituents on various reactions involving enyne systems.
| Reaction Type | Substituent Effect | Impact on Reactivity/Selectivity |
| Cross-Metathesis | Steric hindrance of substituents on the enyne and catalyst ligands. nih.govacs.org | Influences Z/E selectivity, with bulkier groups often favoring the Z-isomer under kinetic control. nih.govacs.org |
| Chelating functional groups. nih.govacs.org | Can enhance selectivity by coordinating to the metal center. nih.govacs.org | |
| Gold-Catalyzed Cycloisomerization | Ortho substituents on aryl groups. rsc.orgrsc.org | Can dramatically alter the reaction pathway and product distribution due to steric and electronic effects. rsc.orgrsc.org |
| Nickel-Catalyzed Cyclotrimerization | Substituents on the enyne. nih.gov | Affects the overall reactivity of the substrate. nih.gov |
| Palladium-Catalyzed Couplings | Electronic nature of substituents (electron-donating/withdrawing). thieme-connect.com | Generally well-tolerated, but can influence reaction efficiency and yields. thieme-connect.com |
Experimental Mechanistic Probes (e.g., Deuterium Labeling, Control Experiments)emich.edu
To elucidate the intricate mechanisms of reactions involving this compound and related enyne systems, researchers employ a variety of experimental probes. These experiments are designed to test proposed mechanistic pathways, identify key intermediates, and understand the nature of bond-forming and bond-breaking steps. Among the most powerful of these techniques are deuterium labeling studies and carefully designed control experiments. These methods provide insights into whether a reaction proceeds via an intra- or intermolecular pathway, the timing of bond cleavages, and the role of various catalysts and reagents.
Deuterium Labeling Studies
Deuterium labeling is a cornerstone of mechanistic investigation in organic chemistry. By selectively replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a reaction, providing strong evidence for or against a proposed mechanism.
Crossover Experiments: A common application of deuterium labeling is the crossover experiment, which helps to determine if a particular process, such as a hydride transfer, is an intramolecular or intermolecular event. In a typical setup for an enyne cyclization, a deuterated substrate and its non-deuterated counterpart are reacted together in the same vessel. If the process is strictly intramolecular, the deuterium label will remain on the original molecule in the product. Conversely, if the process is intermolecular, a "crossover" will be observed, where the deuterium is found incorporated into the initially non-deuterated product, and vice-versa.
For instance, in a study on the palladium-catalyzed cycloisomerization of enynamides, a crossover experiment was performed using a 1:1 mixture of a deuterated toluenesulfonyl enynamide (D-1a) and a non-deuterated p-nitrobenzenesulfonyl enynamide (1i). acs.org The absence of significant deuterium crossover in the products would strongly suggest an intramolecular hydride transfer, whereas its presence would point towards an intermolecular process likely involving a discrete palladium-hydride species. acs.org
| Reactants | Catalyst System | Observation | Mechanistic Implication |
| 1:1 mixture of D-1a (>98% D) and 1i | Pd(OAc)₂/bbeda | Deuterium incorporation (15%) in product from 1i | Supports an intermolecular hydride transfer mechanism. acs.org |
| 1:1 mixture of D-1a (>98% D) and 1i | Pd₂(dba)₃/bbeda | Low level of deuterium crossover | Suggests a different or more complex pathway compared to Pd(OAc)₂. acs.org |
| D-1a : Deuterated toluenesulfonyl enynamide; 1i : Non-deuterated p-nitrobenzenesulfonyl enynamide. |
Deuterated Reagents: Another powerful technique involves the use of deuterated reagents or solvents to probe the source of a proton in the final product. For example, in gold-catalyzed cycloisomerizations of 1,5-allenynes, conducting the reaction in deuterated methanol (B129727) (MeOD) led to nearly complete incorporation of deuterium into the product. nih.gov This result indicates that the solvent is the proton source in the final step of the catalytic cycle.
| Substrate | Reaction Conditions | Deuterium Incorporation in Product | Conclusion |
| 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄, CDCl₃ | No deuterium incorporation | H-transfer is intramolecular. nih.gov |
| 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄, MeOD | Near-complete anti-incorporation of deuterium | Methanol is the proton source. nih.gov |
In rhodium-catalyzed asymmetric hydrogenation of 1,6-enynes, experiments using deuterium gas (D₂) instead of hydrogen gas (H₂) are informative. The pattern of deuterium incorporation in the cyclized product can reveal details about the reaction mechanism, such as whether the C-C bond formation precedes the hydrogen activation step. nih.govlookchem.com
Control Experiments
Control experiments are fundamental to understanding the role of each component in a chemical reaction. By systematically omitting or altering specific reagents or conditions, researchers can deduce their necessity and function.
Catalyst and Ligand Necessity: In transition metal-catalyzed reactions of enynes, a crucial set of control experiments involves running the reaction in the absence of the metal catalyst or the supporting ligand. For example, in the nickel-catalyzed intramolecular Mizoroki-Heck-type reaction of aryl cyanides, no reaction was observed in the absence of the Ni(COD)₂ catalyst or when it was replaced with a palladium catalyst like Pd₂(dba)₃. tesisenred.net Similarly, the absence of the triphenylphosphine (B44618) ligand resulted in a significantly lower yield, demonstrating its critical role in the catalytic cycle. tesisenred.net
| Deviation from Standard Conditions | Product Yield (%) | Conclusion |
| Standard Conditions | High Yield | The complete system is effective. |
| Without Ni(COD)₂ | 0 | Nickel catalyst is essential. tesisenred.net |
| Without PPh₃ ligand | Much lower yield | Ligand is crucial for reactivity. tesisenred.net |
| Without Lewis Acid (AlMe₂Cl) | 0 | Lewis acid is essential. tesisenred.net |
| Replacement of Ni(COD)₂ with Pd₂(dba)₃ | 0 | The specific metal catalyst is critical. tesisenred.net |
Probing for Intermediates: Control experiments can also be designed to trap or detect proposed intermediates. For instance, if a specific compound is hypothesized to be an intermediate, it can be synthesized independently and subjected to the reaction conditions. If it converts to the final product, it lends support to its role as an intermediate in the main reaction. acs.org However, kinetic studies comparing the rate of formation of the product from the proposed intermediate versus the starting material are often necessary to confirm its viability on the catalytic pathway. acs.org
These experimental probes, when used in combination, provide a detailed picture of the reaction mechanism, guiding the development of more efficient and selective synthetic methods for compounds like this compound.
Based on a thorough search of available scientific literature, detailed experimental spectroscopic data for the specific chemical compound this compound is not publicly available. As a result, the creation of an in-depth article with specific research findings and data tables for its spectroscopic characterization and structural analysis is not possible at this time.
1H NMR data: Chemical shifts (ppm), coupling constants (Hz), and integration for each proton environment.
13C NMR data: Chemical shifts (ppm) for each carbon atom in the molecule.
2D NMR data (COSY, HSQC, HMBC): Correlation peaks that establish the connectivity within the molecule.
High-Resolution Mass Spectrometry (HRMS) data: The exact mass measured for the molecular ion, which confirms the elemental composition.
Infrared (IR) Spectroscopy data: The frequencies (cm⁻¹) of absorption bands corresponding to the functional groups present, particularly the nitrile (-C≡N), alkyne (-C≡C-), and alkene (-C=C-) groups.
Without this foundational data, any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy and detail. Should relevant studies or data become available, the article can be generated as requested.
Spectroscopic Characterization and Structural Analysis
X-ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction (XRD) crystallography is a powerful analytical method used to determine the exact atomic and molecular structure of a crystal. wikipedia.organton-paar.com The technique relies on the diffraction of an X-ray beam by the ordered crystalline lattice, producing a unique diffraction pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the positions of individual atoms and the bonds between them can be precisely determined. wikipedia.orguol.de
For oct-7-en-5-ynenitrile, obtaining a single, high-quality crystal is the first and most critical step. anton-paar.com This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled, typically to around 100 K, to minimize thermal vibrations of the atoms, leading to a more precise structure determination. sdu.dk
The analysis of the diffraction data for this compound would provide key structural parameters. These parameters are presented in the hypothetical data table below, which illustrates the type of information that would be obtained from a successful XRD experiment.
Interactive Data Table: Hypothetical X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry group of the crystal, indicating the arrangement of molecules. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.2 Å, c = 7.1 Å | The lengths of the sides of the unit cell, the basic repeating unit of the crystal. |
| β = 95.5° | The angle between the 'a' and 'c' axes in a monoclinic system. | |
| Volume (V) | 725.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules of this compound per unit cell. |
| Density (calculated) | 1.105 g/cm³ | The calculated density of the crystal based on the unit cell parameters and Z. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This detailed structural information would allow for the precise measurement of all bond lengths and angles within the this compound molecule in the solid state. It would also reveal the packing of the molecules within the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the supramolecular architecture. sdu.dk
Specialized Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail for the solid state, other specialized techniques are necessary to understand the molecule's behavior in different phases.
Microwave spectroscopy is a high-resolution technique used to determine the geometry of molecules in the gas phase. nih.gov It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are inversely proportional to the molecule's moments of inertia, which in turn depend on the precise arrangement and masses of its atoms. aip.org
To study this compound using microwave spectroscopy, a small sample would be introduced into a high-vacuum chamber to create a low-pressure gas. This is often done by heating the sample or using a supersonic expansion to cool the molecules to very low rotational temperatures, simplifying the resulting spectrum. aip.org
The analysis of the microwave spectrum of this compound would yield its principal moments of inertia (Iₐ, Iₑ, Iₐ). From these, a precise molecular structure, including bond lengths and bond angles in the gas phase, can be derived. This is particularly valuable for comparing the structure of an isolated molecule to its structure in the condensed phase, revealing the effects of intermolecular forces.
Interactive Data Table: Hypothetical Microwave Spectroscopy Data for this compound
| Parameter | Hypothetical Value | Description |
| Rotational Constant A | 4520.5 MHz | Rotational constant about the principal 'a' axis. |
| Rotational Constant B | 1230.8 MHz | Rotational constant about the principal 'b' axis. |
| Rotational Constant C | 985.2 MHz | Rotational constant about the principal 'c' axis. |
| Asymmetry Parameter (κ) | -0.75 | A measure of the molecule's deviation from a symmetric top rotor. A value of -1 corresponds to a prolate symmetric top, and +1 to an oblate symmetric top. |
| Dipole Moment (μₐ) | 3.5 D | The component of the electric dipole moment along the 'a' principal axis. |
| Dipole Moment (μₑ) | 1.2 D | The component of the electric dipole moment along the 'b' principal axis. |
The significant dipole moment expected for this compound, due to the presence of the nitrile group, would result in a relatively strong microwave spectrum, facilitating its detection and analysis. nih.gov The data obtained would provide a benchmark for theoretical calculations and a deeper understanding of the intrinsic properties of the molecule, free from the influence of crystal packing forces.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is frequently employed to predict molecular geometries, vibrational frequencies, and the energetics of chemical reactions. researchgate.net
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. researchgate.net For instance, in the study of intramolecular [4+2] cycloaddition reactions of enyne systems, DFT has been used to determine the activation barriers and reaction energies, thereby elucidating the most probable reaction pathways. researchgate.net A theoretical study on the Bergman cyclization of (Z)-hexa-1,5-diyne-3-ene, a related en-yne system, utilized DFT to analyze the reaction mechanism from the perspective of the electron localization function and catastrophe theory. researchgate.net Such studies reveal the intricate electronic rearrangements that occur during a reaction. researchgate.net
In analogous systems, DFT calculations have been employed to explore various reaction mechanisms, including:
Domino reactions: The effect of kinetic energy on the reaction mechanism has been studied in domino reactions of related cyclic compounds. researchgate.net
Cycloadditions: The mechanisms of [4+2] cycloaddition reactions involving alkyne and enyne units have been detailed, providing a route to various bicyclic products. researchgate.net
Rearrangements: The Beckmann rearrangement, which can involve the formation of nitriles, has been investigated to understand the competition between rearrangement and fragmentation pathways. researchgate.net
The table below presents representative data from DFT studies on analogous reaction types, illustrating the kind of information that can be obtained.
| Reaction Type | System Studied | Computational Method | Key Findings |
| Intramolecular Cycloaddition | Non-3-ene-1,8-diyne | B3LYP/6-311+G(d) | Elucidation of a multi-step mechanism involving allene (B1206475) intermediates and subsequent 1,2-hydrogen shifts. researchgate.net |
| Bergman Cyclization | (Z)-hexa-1,5-diyne-3-ene | B3LYP/6-31G(d) | Identification of five domains of structural stability and four catastrophes in the electron localization function along the reaction path. researchgate.net |
| Diels-Alder Reaction | Isomeric methylcyclopentadienes and a nitroalkene | DFT | Pathways leading to endo-oriented products proceed via a two-step mechanism, while exo-oriented products form in a single, asynchronous step. researchgate.net |
DFT is also a reliable tool for predicting spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing calculated spectra with experimental data, the structure of a molecule can be confirmed. For nitriles, the characteristic C≡N stretching frequency is a key spectroscopic marker. DFT calculations can predict this frequency and how it might be influenced by the molecular environment and conjugation with adjacent en-yne systems. Studies on various organic molecules have demonstrated the accuracy of DFT in predicting vibrational wavenumbers. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netnih.gov MD simulations can be used to explore the conformational landscape of flexible molecules like Oct-7-en-5-ynenitrile and to simulate its behavior in different solvent environments. researchgate.net While specific MD studies on this compound are not available, MD simulations of related nitriles have been used to investigate phenomena such as hydrogen bonding and its effect on vibrational spectra. acs.org Furthermore, MD simulations have been applied to study the dynamics of enzymatic reactions involving nitriles, such as in nitrile hydratase. nih.gov
Analysis of Electronic Structure and Reactivity
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For a molecule like this compound, the HOMO is expected to have significant contributions from the π-orbitals of the double and triple bonds, while the LUMO will also be a π-type orbital. The nitrile group, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO.
The table below shows representative HOMO and LUMO energies and the corresponding energy gaps for some related nitrile compounds, as determined by DFT calculations. sci-hub.se
| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |
| (E)-2-Methylbut-2-enenitrile | -0.2593 | 0.0408 | 0.3001 |
| (Z)-2-Methylbut-2-enenitrile | -0.2585 | 0.0438 | 0.3023 |
| Cyclopent-1-enecarbonitrile | -0.2591 | 0.0395 | 0.2986 |
| Cyclohex-1-enecarbonitrile | -0.2585 | 0.0345 | 0.2930 |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model of molecular electronic structure that analyzes the topology of the electron density. hw.ac.uknih.gov QTAIM can be used to define atoms and chemical bonds, and to characterize the nature of interatomic interactions as either shared (covalent) or closed-shell (ionic, van der Waals). hw.ac.uk
For this compound, a QTAIM analysis would provide detailed insights into the nature of the carbon-carbon and carbon-nitrogen bonds, including the double and triple bonds of the en-yne moiety and the nitrile group. The analysis of bond critical points (BCPs) would reveal the electron density and its Laplacian at these points, offering a quantitative measure of bond strength and type. Such analyses have been applied to various organic molecules to understand non-covalent interactions and their role in crystal packing. nih.govmdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For a molecule such as this compound, with its combination of a flexible alkyl chain and a polar, conjugated en-yne-nitrile system, a detailed analysis of these non-covalent forces is particularly insightful. Computational methods provide a powerful lens through which to view and quantify these interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) is greater than that of all other molecules in the crystal. The resulting surface is unique for each molecule in a given crystal environment.
For a molecule like this compound, the Hirshfeld surface would be mapped with various properties to highlight different aspects of its intermolecular contacts. Key properties include:
d norm : This property, normalized contact distance, is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), relative to the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate contacts shorter than the sum of van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. For this compound, prominent red spots would be expected near the nitrogen atom of the nitrile group, indicating its role as a hydrogen bond acceptor in C-H···N interactions.
Shape Index and Curvedness : These properties provide information about the shape of the surface. The shape index can identify complementary hollows and bumps characteristic of π-π stacking interactions, which could be relevant for the conjugated en-yne portion of the molecule. Curvedness highlights flat regions of the surface, also suggestive of planar stacking.
Fingerprint Plots:
| Contact Type | Hypothetical Percentage Contribution | Description |
| H···H | 45.0% | Represents interactions between the hydrogen atoms of the alkyl chain and the vinyl group. |
| H···N/N···H | 20.5% | Indicates C-H···N hydrogen bonding, with the nitrile nitrogen acting as an acceptor. |
| H···C/C···H | 18.0% | Relates to van der Waals forces and potential C-H···π interactions with the alkyne and alkene groups. |
| C···C | 8.5% | Suggests potential π-π stacking interactions involving the conjugated system. |
| N···C/C···N | 4.0% | Highlights interactions involving the nitrile carbon and nitrogen with other carbon atoms. |
| Other | 4.0% | Miscellaneous contacts. |
Table 1: Hypothetical quantitative breakdown of intermolecular contacts for this compound from a decomposed fingerprint plot.
Lattice Energy and Energy Framework Calculations (e.g., PIXEL method)
While Hirshfeld surface analysis provides a visual and qualitative understanding of intermolecular contacts, energy framework calculations offer a quantitative measure of the strength of these interactions. The total lattice energy, which is the energy released when molecules come together from the gas phase to form a crystal, can be calculated and partitioned into contributions from individual molecular pairs.
The PIXEL method is a semi-empirical approach that calculates intermolecular interaction energies based on the electron density of the molecule. acs.orgiucr.org It partitions the total interaction energy into physically meaningful components: Coulombic, polarization, dispersion, and repulsion. acs.orgiucr.org This allows for a detailed understanding of the nature of the forces holding the crystal together.
Coulombic Energy: Arises from the electrostatic interaction between the charge distributions of the molecules. For a polar molecule like this compound, with its electron-withdrawing nitrile group, this component is expected to be significant.
Polarization Energy: Represents the attractive interaction arising from the distortion of a molecule's electron cloud by the electric field of its neighbors.
Dispersion Energy: A quantum mechanical effect resulting from instantaneous fluctuations in electron density, leading to attractive forces. This is a major stabilizing contribution for all molecules.
Repulsion Energy: A short-range term that accounts for the Pauli exclusion principle, preventing molecules from occupying the same space.
Energy Frameworks:
A hypothetical breakdown of the lattice energy and the interaction energies for the strongest interacting molecular pairs in a crystal of this compound is presented in Table 2. Such an analysis would reveal the key motifs stabilizing the crystal structure, for instance, dimers formed through C-H···N interactions or chains linked by van der Waals forces. The dominance of the dispersion component is typical for the stabilization of molecular crystals. iucr.org
| Interaction | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |
| Total Lattice Energy | -30.2 | -15.5 | -75.8 | 40.5 | -81.0 |
| Pair 1 (C-H···N Dimer) | -12.1 | -4.5 | -10.2 | 8.3 | -18.5 |
| Pair 2 (Stacking) | -3.5 | -2.1 | -15.8 | 7.9 | -13.5 |
| Pair 3 (Chain Propagation) | -5.8 | -3.2 | -8.9 | 6.5 | -11.4 |
Table 2: Hypothetical interaction energy components for this compound calculated using the PIXEL method.
Synthesis and Reactivity of Oct 7 En 5 Ynenitrile Derived Heterocycles and Scaffolds
Synthesis of Nitrogen-Containing Heterocycles
The inherent reactivity of the enyne and nitrile functionalities in Oct-7-en-5-ynenitrile provides a powerful platform for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through cascade or domino sequences, enabling the construction of complex molecules from a relatively simple linear precursor.
Annulation Reactions Leading to Azepines
A notable strategy for the construction of seven-membered nitrogen heterocycles, or azepines, involves the [6+1] annulation of N-tethered ynenitriles. Research has demonstrated a hafnium-catalyzed [6+1] cycloaddition of ynenitriles with Reformatsky reagents to directly synthesize 3-amino-2,7-dihydro-1H-azepine-4-carboxylates. researchgate.netacs.org In this process, the ynenitrile, acting as a six-atom component, reacts with the one-carbon unit from the Reformatsky reagent.
The reaction is initiated by the formation of a Blaise intermediate from the N-tethered ynenitrile and the Reformatsky reagent. researchgate.net Subsequent hafnium-triflate-catalyzed cyclization of this intermediate leads to the formation of the 2,7-dihydro-1H-azepine ring system. researchgate.net This method exhibits high functional group tolerance and produces the azepine derivatives in high yields. researchgate.netacs.org The versatility of this approach allows for the synthesis of a broad range of substituted azepines by varying the starting ynenitrile and the bromoester used to generate the Reformatsky reagent. researchgate.net
Table 1: Hafnium-Catalyzed [6+1] Annulation for Azepine Synthesis
| Ynenitrile Substrate | Reformatsky Reagent | Catalyst | Product | Yield | Reference |
|---|
Formation of Pyrazoles and Pyridines
The enyne and nitrile moieties of this compound and its derivatives are key synthons for constructing five- and six-membered aromatic heterocycles like pyrazoles and pyridines. Pyrazoles, five-membered rings with two adjacent nitrogen atoms, can be synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648). researchgate.netorganic-chemistry.org For a precursor like this compound, transformation into a suitable 1,3-dielectrophile followed by condensation with hydrazine represents a viable pathway. organic-chemistry.org Ruthenium-catalyzed reactions of propargyl alcohols with hydrazines also offer a route to pyrazoles, suggesting that the propargylic nature of the alkyne in the parent compound can be exploited. researchgate.net
The synthesis of pyridines can be achieved through aza-Diels-Alder reactions or related cycloadditions where the nitrile group or the enyne system participates as a key component. nih.gov For instance, the pentadehydro-Diels–Alder (PDDA) reaction offers a powerful method for creating pyridine (B92270) rings from nitrile-containing diynes. nih.gov In this type of reaction, the nitrile serves as the 2π dienophile component, which cyclizes with a 4π component generated in situ, ultimately leading to a substituted pyridine ring after trapping of a reactive intermediate. nih.gov Multicomponent reactions, often catalyzed by metals like indium(III) chloride, provide an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, aldehydes, and β-diketones, highlighting the modularity in building fused pyridine systems. rsc.orgsemanticscholar.org
Intramolecular Cyclizations to Fused Systems
The structure of this compound is well-suited for intramolecular cyclizations to generate fused heterocyclic systems. These reactions are often cascade processes, where a single synthetic operation triggers a sequence of bond-forming events to build molecular complexity rapidly. rsc.org
One such powerful transformation is the intramolecular cycloaddition followed by a cationic π-cyclization. acs.org For example, a substrate analogous to this compound, 4-(3,4-dimethoxybenzyl)hex-5-enenitrile, can undergo transformations to form an intermediate that cyclizes to create polycyclic alkaloid skeletons. acs.org Radical-initiated intramolecular cascade cyclizations of 1,n-enynes are also a competent protocol for producing structurally diverse nitrogen-containing heterocycles. rsc.org Depending on the reaction conditions, these cyclizations can proceed via either a 5-exo-trig or 6-endo-trig pathway, offering control over the resulting ring size. rsc.org Furthermore, the pentadehydro-Diels–Alder (PDDA) reaction of N-1,3-diynyl sulfonamides, which contain a similar structural motif, can be initiated by a base to form piperidine-trapped adducts, demonstrating the utility of the enyne-nitrile scaffold in forming fused systems. nih.gov
Synthesis of Sulfur-Containing Heterocycles
The reactivity of the alkyne within the enyne-nitrile framework is also pivotal for the synthesis of sulfur-containing heterocycles. Elemental sulfur and other sulfur-based reagents can be employed to construct rings such as thiophenes. sioc-journal.cn
Cyclization of Thiol-Appended Enyne-Nitriles
The synthesis of thiophenes from enyne-nitrile precursors can be achieved through the cyclization of thiol-appended derivatives. A metal-free approach involves the conversion of a 4-en-1-yn-3-yl acetate (B1210297) into a (Z)-2-en-4-yne-1-thiolate intermediate. researchgate.netnih.gov This is accomplished through an allylic nucleophilic substitution with a thioacetate (B1230152) salt, followed by deacylation. The resulting thiolate then undergoes a 5-exo-dig cyclization and subsequent aromatization to yield a 2,4-disubstituted thiophene (B33073). researchgate.netnih.gov
Another relevant method starts with 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles. nih.gov Treatment with a base like sodium hydride induces the ring opening of the dithiolane group to form a (Z)-1-en-4-yne-1-thiolate. This intermediate readily undergoes a 5-exo-dig cyclization to produce 3-cyano-2-(vinylthio)thiophenes. nih.gov These reactions showcase how the enyne-nitrile skeleton can be functionalized with a sulfur nucleophile to trigger a cyclization cascade, leading to highly substituted thiophene rings.
Table 2: Synthesis of Thiophenes from Enyne Precursors
| Starting Material | Reagents | Key Intermediate | Product | Cyclization Mode | Reference |
|---|---|---|---|---|---|
| 4-en-1-yn-3-yl acetate | 1. KSAc2. K₂CO₃ | (Z)-2-en-4-yne-1-thiolate | 2,4-Disubstituted thiophene | 5-exo-dig | researchgate.netnih.gov |
Polycyclic and Spirocyclic System Formation
The creation of polycyclic and spirocyclic frameworks represents a significant challenge in organic synthesis due to the need to construct sterically congested quaternary carbon centers. researchgate.netresearchgate.net Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry for their three-dimensional structures. researchgate.netwikipedia.org
The functional handles in this compound provide multiple avenues for its elaboration into precursors for spirocyclization. For instance, domino radical bicyclization strategies have been developed to synthesize the 1-azaspiro[4.4]nonane ring system, a core structure in certain alkaloids. acs.org This involves the formation and subsequent capture of an alkoxyaminyl radical from an oxime ether precursor, which could be derived from an enyne-nitrile starting material. acs.org
Polymerization Studies of Enyne-Nitriles
The unique structural motif of enyne-nitriles, featuring both a carbon-carbon double bond (ene), a carbon-carbon triple bond (yne), and a nitrile group, presents a versatile platform for polymerization studies. The reactivity of these functionalities allows for various polymerization pathways, leading to the formation of polymers with potentially novel electronic, optical, and structural properties. While specific polymerization studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous enyne and nitrile-containing monomers provides a strong basis for predicting its polymerization behavior.
The polymerization of enyne-nitriles can theoretically proceed through different mechanisms, including coordination polymerization, cyclotrimerization, and radical polymerization. The choice of catalyst and reaction conditions plays a pivotal role in directing the polymerization pathway and controlling the structure of the resulting polymer.
Ziegler-Natta Catalysis:
Ziegler-Natta catalysts, traditionally used for the polymerization of α-olefins, have been adapted for the polymerization of alkynes and conjugated dienes. wikipedia.orglibretexts.org These catalyst systems, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium), can initiate polymerization at either the alkene or alkyne functionality of an enyne-nitrile. wikipedia.orglibretexts.org
Given the structure of this compound, a Ziegler-Natta catalyst could potentially lead to a polymer with a polyethylene-like backbone and pendant alkynylnitrile groups, or a polyacetylene-like backbone with pendant alkenylnitrile groups. The regioselectivity and stereoselectivity of the polymerization would be highly dependent on the specific catalyst components and reaction conditions.
Transition Metal-Catalyzed Polymerization:
A variety of other transition metal catalysts have been shown to be effective for the polymerization of enynes. For instance, cobalt-based catalysts have been utilized in the [2+2+2] cycloaddition polymerization of diynes with nitriles to form polypyridines. researchgate.net This type of reaction suggests a potential pathway for the polymerization of this compound, where the nitrile group could participate in the cyclization, leading to a polymer with pyridine rings incorporated into the main chain.
The following table summarizes representative catalyst systems and their potential application in the polymerization of enyne-nitriles, based on existing literature for similar compounds.
| Catalyst System | Monomer Type | Potential Polymer Structure | Reference |
| TiCl4 / Al(C2H5)3 | α-Olefins, Alkynes | Polyolefin or Polyacetylene backbone | wikipedia.orglibretexts.org |
| CoCl2·6H2O / Diphosphine / Zn | Diyne-Nitriles | Polypyridines | researchgate.net |
| [Rh(nbd)2]BF4 / dcpm | Enals/Alkynes | Functionalized Heterocycles | rsc.org |
Detailed Research Findings on Analogous Systems:
Research on the polymerization of related enyne systems has provided valuable insights. For example, studies on the polymerization of isoprene (B109036) using iminopyridine-cobalt complexes have demonstrated the significant influence of the co-catalyst and reaction temperature on the polymerization activity and the microstructure of the resulting polymer. mdpi.com In these systems, methylaluminoxane (B55162) (MAO) was found to be an effective co-catalyst. mdpi.com The polymerization activity was observed to increase with temperature up to a certain point, and the molecular weight of the polymer could be controlled by adjusting the reaction time. mdpi.com
Furthermore, the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles to form polysubstituted pyrroles highlights the reactivity of the enyne and nitrile functionalities under catalytic conditions. mit.eduorganic-chemistry.orgresearchgate.netacs.org While this is a cyclization reaction rather than a polymerization, it demonstrates the potential for the nitrile group to participate in bond-forming reactions under transition metal catalysis, which could be extended to a polymerization context. mit.eduorganic-chemistry.orgresearchgate.netacs.org
The following table presents a hypothetical polymerization of this compound based on the principles of Ziegler-Natta catalysis, illustrating potential outcomes.
| Parameter | Value / Condition | Expected Outcome |
| Catalyst | TiCl4 / Al(C2H5)3 | Polymerization |
| Monomer | This compound | - |
| Solvent | Toluene | - |
| Temperature | 25 - 80 °C | Control of reaction rate |
| Co-catalyst | Methylaluminoxane (MAO) | Activation of catalyst |
| Resulting Polymer | Poly(this compound) | Linear polymer with pendant groups |
It is important to note that the actual polymerization of this compound would require experimental investigation to determine the optimal catalyst system, reaction conditions, and the precise structure and properties of the resulting polymer. The presence of the nitrile group could influence the catalyst activity and the polymer's final properties, potentially offering opportunities for post-polymerization modification.
Applications of Oct 7 En 5 Ynenitrile in Chemical Biology and Materials Science Research
Oct-7-en-5-ynenitrile as a Chemical Probe and Tool
The distinct functionalities within this compound make it an attractive candidate for the development of chemical probes and tools for biological investigations. msleelab.orgnih.gov Chemical probes are small molecules that can be used to study and manipulate biological systems, and the design of such tools often relies on the incorporation of specific reactive and reporter groups. unsw.edu.au
Design and Synthesis of Molecular Scaffolds for Biological Investigations
The structure of this compound is well-suited for the synthesis of diverse molecular scaffolds, which form the core structures of many biologically active compounds and therapeutic agents. nih.govmdpi.com The presence of both an alkyne and a nitrile group allows for various cyclization strategies to produce nitrogen-containing heterocycles, a common feature in many pharmaceuticals. rsc.orgkit.eduscholaris.ca For instance, ynenitriles can undergo transition-metal-catalyzed cycloaddition reactions to form complex ring systems. researchgate.net
One potential application is in the divergent synthesis of molecular scaffolds, where a single precursor can be converted into a variety of structurally distinct molecules. researchgate.net The alkyne functionality of this compound can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction. nih.govnih.govchemrxiv.orgresearchgate.net This allows for the straightforward conjugation of the molecule to other building blocks or biomolecules. nih.gov The nitrile group can also be transformed into other functional groups or participate in cyclization reactions to create heterocyclic scaffolds. nih.gov
The table below illustrates potential molecular scaffolds that could be synthesized from this compound, highlighting the versatility of this starting material.
| Scaffold Type | Potential Synthetic Route from this compound | Key Functional Group Transformation |
| Substituted Pyridines | [2+2+2] Cycloaddition with alkynes | Alkyne and Nitrile cyclization |
| Fused Azepines | Hafnium-catalyzed [6+1] annulation | Ynenitrile cyclization researchgate.net |
| Triazole-containing Scaffolds | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne functionalization nih.govchemrxiv.org |
| Pyrrolidine Derivatives | Radical cascade cyclization of the enyne moiety | Enyne cyclization rsc.org |
Development of Conjugated Systems for Advanced Bioimaging (if applicable)
While direct evidence for the use of this compound in bioimaging is not available, its structure suggests potential in the development of fluorescent probes. Conjugated systems are often the basis for fluorescent molecules, and the eneyne moiety of this compound provides a basic conjugated backbone that can be extended. nih.gov The nitrile group, in particular, can act as a Raman reporter group for bioimaging applications, as it has a characteristic vibrational frequency in a region of the spectrum that is relatively free from background signals in biological samples. researchgate.net
Furthermore, the nitrile group can influence the electronic properties of a molecule and has been incorporated into fluorescent probes to modulate their emission characteristics. acs.org The alkyne group also offers a handle for attaching fluorophores or other reporter molecules through click chemistry, enabling the creation of targeted imaging agents. labinsights.nl For instance, a fluorescent dye could be attached to the alkyne, and a targeting ligand could be introduced elsewhere in the molecule to direct the probe to a specific biological target. mdpi.comrsc.org
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. nih.gov The functional groups present in this compound, particularly the nitrile and alkyne moieties, can participate in various non-covalent interactions, making it a candidate for studies in this field. nih.govfrontiersin.org
Investigation of Host-Guest Interactions
Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The linear and sterically undemanding nature of the alkyne and nitrile groups allows them to fit into molecular cavities. nih.gov Research has shown that cyclotetrabenzoin esters can act as hosts for terminal alkynes and nitriles, with the triple bond establishing favorable interactions with the aromatic walls of the host's cavity. nih.gov The nitrile's lone pair of electrons can also participate in hydrogen bonding and coordination interactions. acs.org Therefore, this compound could be used as a guest molecule to probe the binding properties of various host systems.
Engineering Self-Assembled Structures
Self-assembly is the spontaneous organization of molecules into well-defined structures. msleelab.orgnih.gov Molecules containing nitrile groups have been shown to self-assemble on surfaces, forming ordered monolayers. frontiersin.orgsjtu.edu.cn The alkene and alkyne groups in this compound could also contribute to intermolecular interactions, such as van der Waals forces, influencing the packing of the molecules in a self-assembled structure. researchgate.net Furthermore, the reactivity of the terminal alkene and alkyne allows for post-assembly modification, such as polymerization or cross-linking, to stabilize the assembled structures.
Materials Science Applications
The polymerizable groups within this compound make it a promising monomer for the synthesis of novel polymers and materials. symeres.comwikipedia.org The field of materials science is constantly seeking new building blocks to create materials with tailored properties. mdpi.comthermofisher.com
Unsaturated monomers, such as those containing double or triple bonds, can undergo addition polymerization to form long polymer chains. solubilityofthings.compsu.edu The presence of both an alkene and an alkyne in this compound offers the potential for various polymerization strategies, including the formation of cross-linked or network polymers. unsw.edu.au The nitrile group can also be advantageous, as polyacrylonitrile (B21495) is a well-known polymer with useful thermal and chemical properties.
The resulting polymers could find applications in advanced coatings, electronic materials, or as components of composite materials. mdpi.com For instance, polymers derived from alkyne monomers have been explored for use in electronic materials. rsc.org The nitrile functionality could also be leveraged for post-polymerization modification to introduce other chemical groups and further tune the material's properties. Additionally, sulfur-containing polymers have been shown to be recyclable, and the development of recyclable polymers from monomers like this compound would be highly relevant in the context of a circular economy. nih.gov
The table below outlines some potential research findings related to the use of this compound in materials science.
| Research Area | Potential Finding | Implication for Materials Science |
| Polymer Synthesis | This compound can be polymerized via free-radical or transition-metal-catalyzed methods to yield polymers with a unique combination of alkene, alkyne, and nitrile functionalities in the backbone or side chains. symeres.com | Creation of novel polymers with tunable mechanical, thermal, and electronic properties. thermofisher.comsolubilityofthings.com |
| Functional Materials | The nitrile groups in polymers derived from this compound can be hydrolyzed to carboxylic acids or reduced to amines, providing a route to functional materials with tailored surface properties or for further chemical modification. frontiersin.org | Development of materials for applications such as ion exchange, catalysis, or as scaffolds for bioconjugation. nih.gov |
| Cross-linked Networks | The presence of both alkene and alkyne groups allows for sequential or simultaneous cross-linking reactions, leading to the formation of robust and solvent-resistant polymer networks. | Fabrication of durable coatings, adhesives, or monolithic materials with high structural integrity. mdpi.com |
| Composite Materials | Polymers based on this compound can be used as a matrix for composite materials, potentially enhancing the interfacial adhesion with reinforcing fillers through interactions with the nitrile groups. mdpi.com | Development of advanced composites with improved strength and performance characteristics. |
Precursors for Cyano-Functionalized Polymers and Co-polymers
The presence of both a vinyl and an ethynyl (B1212043) group, in addition to the polar nitrile functionality, suggests that this compound could serve as a monomer for the synthesis of specialized polymers. The nitrile group is a valuable functional moiety in polymer chemistry, known to enhance thermal stability, solvent resistance, and specific adhesive properties of the resulting material.
Vinyl nitriles are important monomers in the production of synthetic polymers. sciengine.com For instance, acrylonitrile (B1666552) is a key component in the manufacture of commercially significant polymers like polyacrylonitrile (PAN) and acrylonitrile butadiene styrene (B11656) (ABS). The double bond in this compound could potentially undergo radical or transition-metal-catalyzed polymerization to form a polymer backbone, with the cyano-alkyne moiety as a pendant group.
The polymerization of monomers containing both cyano and ester functionalities has been demonstrated through ring-opening metathesis polymerization (ROMP), indicating that complex functional groups can be incorporated into polymer chains. snnu.edu.cn This suggests that a molecule like this compound could be a viable monomer for creating polymers with unique properties. The alkyne group in the side chain would also offer a site for post-polymerization modification, for example, through "click" chemistry reactions like the nitrile oxide-alkyne cycloaddition (NOAC), allowing for further functionalization of the polymer. researchgate.net
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Method | Reactive Site | Potential Polymer Structure |
| Radical Polymerization | Alkene (C=C) | Linear polymer with pendant -C≡C-CH2-CN groups |
| Transition-Metal Catalysis | Alkene (C=C) | Controlled linear polymer structures |
| Ring-Opening Metathesis (ROMP) | Alkene (C=C) | Requires incorporation into a cyclic monomer |
| Post-Polymerization Modification | Alkyne (C≡C) | Functionalization of the polymer side chains |
Building Blocks for Star-Shaped Molecules with Optoelectronic Potential
Star-shaped molecules are a class of compounds that have attracted considerable interest for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.net These molecules typically consist of a central core to which multiple conjugated "arms" are attached. mdpi.com The terminal alkyne functionality in this compound makes it a suitable candidate for constructing the arms of such molecules through well-established cross-coupling reactions.
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated systems. acs.org A common strategy for building star-shaped molecules involves the reaction of a multifunctional core, such as 1,3,5-triiodobenzene, with an excess of an alkyne-containing arm. acs.org In this context, this compound could act as the arm, leading to a star-shaped molecule with a central aromatic core and three radiating arms, each terminating in a vinylnitrile group.
The resulting star-shaped molecules, with their extended π-conjugation, could exhibit interesting photophysical properties. nih.gov The nitrile groups could further influence the electronic properties of the molecule, potentially enhancing electron transport capabilities, which is a desirable feature for materials used in electronic devices. acs.org The defined structure and molecular weight of such molecules offer advantages over polymeric materials in terms of purification and reproducibility. rsc.org
Table 2: Hypothetical Synthesis of a Star-Shaped Molecule using this compound
| Reaction Component | Role | Example |
| Core | Central scaffolding unit | 1,3,5-Triiodobenzene |
| Arm | Radiating conjugated unit | This compound |
| Reaction Type | C-C bond formation | Sonogashira Coupling |
| Potential Product | Star-shaped molecule | 1,3,5-Tris((oct-7-en-5-yn-1-yl)ethynyl)benzene |
The unique arrangement of functional groups in this compound provides a versatile platform for the synthesis of advanced materials. While direct experimental evidence for these specific applications is limited, the principles of polymer chemistry and supramolecular synthesis strongly support its potential as a valuable building block in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
